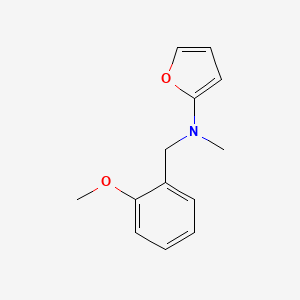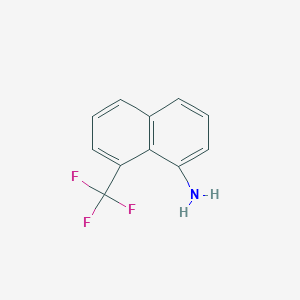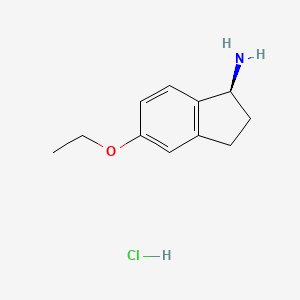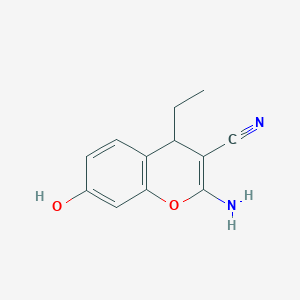![molecular formula C6H2Cl2N4O B11889766 4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde](/img/structure/B11889766.png)
4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde is a heterocyclic organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a pyrazolo[3,4-D]pyrimidine core, and an aldehyde group at position 3.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dichloropyrimidine with hydrazine to form the pyrazolo[3,4-D]pyrimidine core, followed by formylation to introduce the aldehyde group at position 3 .
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis, with optimizations for yield and purity. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions: 4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Compounds with various functional groups replacing the chlorine atoms.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
科学的研究の応用
4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde primarily involves the inhibition of cyclin-dependent kinases (CDKs). CDKs are enzymes that play a critical role in cell cycle progression. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include the ATP-binding sites of CDKs, where the compound forms hydrogen bonds and other interactions to block enzyme activity .
類似化合物との比較
4-Chloro-1H-pyrazolo[3,4-D]pyrimidine: Shares a similar core structure but with only one chlorine atom.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another heterocyclic compound with a different arrangement of nitrogen atoms and rings.
Uniqueness: 4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde is unique due to the presence of two chlorine atoms and an aldehyde group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDKs with high potency makes it a valuable compound in anticancer research .
特性
分子式 |
C6H2Cl2N4O |
|---|---|
分子量 |
217.01 g/mol |
IUPAC名 |
4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C6H2Cl2N4O/c7-4-3-2(1-13)11-12-5(3)10-6(8)9-4/h1H,(H,9,10,11,12) |
InChIキー |
MRLQQIVPWLJATN-UHFFFAOYSA-N |
正規SMILES |
C(=O)C1=C2C(=NN1)N=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B11889697.png)





![1-(Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-yl)ethanone](/img/structure/B11889727.png)





![8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine](/img/structure/B11889787.png)
